molecular formula C7H4ClF2NO B15285188 2,6-Difluoro-N-hydroxybenzenecarboximidoylchloride

2,6-Difluoro-N-hydroxybenzenecarboximidoylchloride

Cat. No.: B15285188
M. Wt: 191.56 g/mol
InChI Key: QBIPVAANFKTSIG-YRNVUSSQSA-N
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Description

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H4ClF2NO. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,6-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with thionyl chloride to obtain the final compound .

Industrial Production Methods

Industrial production of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzonitrile
  • 2,6-Difluorobenzamide
  • 2,6-Difluorobenzyl chloride

Uniqueness

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

(1E)-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4ClF2NO/c8-7(11-12)6-4(9)2-1-3-5(6)10/h1-3,12H/b11-7+

InChI Key

QBIPVAANFKTSIG-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C(=N\O)/Cl)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=NO)Cl)F

Origin of Product

United States

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